molecular formula C16H11FO2 B1298234 3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 193406-85-8

3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1298234
CAS No.: 193406-85-8
M. Wt: 254.25 g/mol
InChI Key: OARINDURVVFBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a chromenone core. Chromenone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 4-chromanone with 4-fluorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is obtained after purification by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the chromenone core to a single bond, forming dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes

Uniqueness

3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, such as the fluorophenyl group and the chromenone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

193406-85-8

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2

InChI Key

OARINDURVVFBCQ-UHFFFAOYSA-N

SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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